PF-670462 - 950912-80-8

PF-670462

Catalog Number: EVT-279317
CAS Number: 950912-80-8
Molecular Formula: C19H22Cl2FN5
Molecular Weight: 410.3184
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-670462 is a potent and selective small molecule inhibitor of casein kinase 1 delta (CK1δ) and casein kinase 1 epsilon (CK1ε) [, , , , , , , , ]. This compound is primarily utilized in scientific research to investigate the roles of CK1δ and CK1ε in various cellular processes, particularly within the circadian clock mechanism and signaling pathways related to cancer, Alzheimer's disease, and fibrotic diseases [, , , , , , , , , , , , , , , ].

Molecular Structure Analysis

The molecular structure of PF-670462 has been elucidated through crystallographic studies, particularly in complex with its target CK1δ []. These analyses revealed key structural features responsible for the compound's potent and specific binding to CK1δ/ε.

Mechanism of Action

PF-670462 exerts its effects by selectively inhibiting the kinase activity of CK1δ and CK1ε [, , , , , , , , ]. This inhibition disrupts the phosphorylation of downstream targets of these kinases, impacting various cellular processes. For instance, in the context of the circadian clock, PF-670462 prevents the phosphorylation and degradation of clock proteins like PER2, leading to alterations in circadian period and phase [, , , ]. In cancer cells, PF-670462 can inhibit cell proliferation and induce apoptosis, potentially by interfering with Wnt/β-catenin signaling [, , , ].

Applications
  • Circadian Rhythm Research: PF-670462 is a valuable tool for studying the circadian clock mechanism [, , , , , ]. It has been used to investigate the role of CK1δ/ε in regulating circadian period, phase, and entrainment in both cellular and animal models.

  • Cancer Research: Studies have explored the potential of PF-670462 as an anti-cancer agent, particularly in chronic lymphocytic leukemia (CLL), ovarian cancer, and bladder cancer [, , , ]. These studies suggest that PF-670462 can inhibit cancer cell growth, induce apoptosis, and potentially sensitize cancer cells to other therapies.

  • Alzheimer's Disease Research: PF-670462 has shown promise in preclinical studies for its ability to improve cognitive function and normalize circadian rhythms in mouse models of Alzheimer's disease [, ]. This suggests that targeting CK1δ/ε could be a potential therapeutic strategy for Alzheimer's disease.

  • Fibrosis Research: Research indicates that PF-670462 can attenuate fibrotic processes in models of pulmonary fibrosis []. It has been shown to inhibit transforming growth factor-beta (TGF-β)-induced epithelial-mesenchymal transition and collagen production, highlighting its potential as an anti-fibrotic agent.

  • Other Applications: PF-670462 has also been employed in research on inflammatory responses, diabetic myocardial injury, and mechanosensation [, , , ].

PF-4800567

    Compound Description: PF-4800567 is a potent and selective inhibitor of casein kinase 1 epsilon (CK1ε) [, , , ]. It demonstrates an IC50 of 32 nM for CK1ε and exhibits greater than 20-fold selectivity over CK1δ []. Studies show that PF-4800567 effectively blocks CK1ε-mediated PER3 nuclear localization and PER2 degradation [].

    Relevance: PF-4800567 serves as a valuable tool to differentiate the roles of CK1ε and CK1δ in the circadian clock [, ]. Compared to the pan-CK1δ/ε inhibitor PF-670462, which significantly impacts the circadian clock, PF-4800567 has a minimal effect []. This difference highlights the predominant role of CK1δ over CK1ε in regulating circadian timing [, ].

IC261 (3-[2,4,6-(Trimethoxyphenyl)methylidenyl]-indolin-2-one)

    Compound Description: IC261 is described as a selective inhibitor of CK1δ/ε with an IC50 in the 20-50 µM range []. It has been reported to induce cell cycle arrest and apoptosis in human cancer cells, potentially through CK1ε/δ independent mechanisms [].

    Relevance: While IC261 is grouped as a CK1δ/ε inhibitor like PF-670462, research suggests that its potent anti-cancer effects may involve targets beyond CK1δ/ε []. This observation highlights the complexity of drug-target interactions and the potential for off-target effects.

GSD0054

    Compound Description: GSD0054 is a newer, selective inhibitor of CK1ε [].

4-((4-(4-Ethylpiperazin-1-yl)phenyl)amino)-N-(3,4,5-trichlorophenyl)-7H-pyrrolo-[2, 3-d]pyrimidine-7-carboxamide hydrochloride (13i HCl)

    Compound Description: 13i HCl is identified as a potent CK1δ inhibitor with significant anti-bladder cancer activity []. It is structurally distinct from PF-670462.

    Relevance: The identification of 13i HCl as a potent CK1δ inhibitor with anti-bladder cancer properties further strengthens the role of CK1δ as a potential therapeutic target in cancer []. This finding supports the research on PF-670462, particularly its anti-cancer activity in chronic lymphocytic leukemia [].

Temozolomide

    Compound Description: Temozolomide is an established chemotherapeutic drug used in glioblastoma treatment [].

    Relevance: Although structurally unrelated to PF-670462, temozolomide's synergistic effect with the GSK-3 inhibitor CHIR99022 on GBM cell viability suggests a potential avenue for enhancing its therapeutic efficacy []. While PF-670462 targets CK1, this finding highlights the potential of combining circadian clock modulation with conventional therapies to improve treatment outcomes in GBM.

Properties

CAS Number

950912-80-8

Product Name

PF-670462

IUPAC Name

4-[3-cyclohexyl-5-(4-fluorophenyl)imidazol-4-yl]pyrimidin-2-amine;dihydrochloride

Molecular Formula

C19H22Cl2FN5

Molecular Weight

410.3184

InChI

InChI=1S/C19H20FN5.2ClH/c20-14-8-6-13(7-9-14)17-18(16-10-11-22-19(21)24-16)25(12-23-17)15-4-2-1-3-5-15;;/h6-12,15H,1-5H2,(H2,21,22,24);2*1H

InChI Key

PSNKGVAXBSAHCH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

PF-670462; PF 670462; PF670462; PF-670462 HCl; PF-670462 hydrochloride.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.